Ethyl 5-amino-1H-indole-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol. It features an indole ring structure, which is known for its significance in various biological activities. This compound is characterized by the presence of an amino group at the 5-position and an ethyl ester at the 2-position of the indole ring, making it a derivative of 1H-indole-2-carboxylic acid. The compound is typically a white to light yellow solid and is soluble in organic solvents like ethanol and dimethyl sulfoxide .
The compound has shown potential biological activities, particularly in pharmacology. Structure-activity relationship studies indicate that derivatives of indole-2-carboxylic acids, including ethyl 5-amino-1H-indole-2-carboxylate, exhibit significant activity at cannabinoid receptors, specifically the CB1 receptor . This suggests potential applications in pain management and neurological disorders. Additionally, compounds with similar structures have been explored for their anticancer properties .
Several methods exist for synthesizing ethyl 5-amino-1H-indole-2-carboxylate:
python# Example reactionEthyl 5-nitroindole-2-carboxylate + NH4COOH + Pd/C → Ethyl 5-amino-1H-indole-2-carboxylate
Ethyl 5-amino-1H-indole-2-carboxylate has several applications:
Studies have indicated that ethyl 5-amino-1H-indole-2-carboxylate interacts with various biological targets, particularly cannabinoid receptors. These interactions are crucial for understanding its pharmacological potential and optimizing its structure for enhanced efficacy and selectivity . Furthermore, ongoing research aims to elucidate its interactions with other molecular targets that may contribute to its therapeutic effects.
Several compounds exhibit structural similarities to ethyl 5-amino-1H-indole-2-carboxylate. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 5-fluoro-1H-indole-2-carboxylate | Fluorine substitution at the 5-position | Potentially altered pharmacokinetics due to fluorine |
Ethyl 5-chloro-1H-indole-2-carboxylate | Chlorine substitution at the 5-position | Different receptor binding profiles compared to amino derivatives |
Ethyl 6-amino-1H-indole-2-carboxylate | Amino group at the 6-position | May exhibit different biological activities |
The uniqueness of ethyl 5-amino-1H-indole-2-carboxylate lies in its specific amino substitution pattern combined with the ethoxy group, which enhances its solubility and bioavailability compared to other derivatives.